molecular formula C10H9ClO4 B3071909 Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate CAS No. 1015573-50-8

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate

Cat. No.: B3071909
CAS No.: 1015573-50-8
M. Wt: 228.63 g/mol
InChI Key: FHGKMSMDJAMGJM-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate ( 1015573-50-8) is an organic compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . This compound serves as a versatile chemical building block in organic synthesis and pharmaceutical research. Its structure incorporates both a chloroacetyl group and a hydroxybenzoate ester , making it a valuable precursor for the development of more complex molecules. The reactive chloroacetyl moiety is particularly useful for nucleophilic substitution reactions , allowing researchers to create novel amide or amine derivatives. Similarly, the phenolic hydroxy group can be functionalized, offering a site for etherification or further derivatization. This dual functionality makes it a candidate for use in medicinal chemistry programs, such as in the synthesis of compound libraries for drug discovery. The compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 3-(2-chloroacetyl)-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-15-10(14)6-2-3-8(12)7(4-6)9(13)5-11/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGKMSMDJAMGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate typically involves the esterification of 3-(2-chloroacetyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The chloroacetyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chloroacetyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of 3-(2-oxoacetyl)-4-hydroxybenzoate.

    Reduction: Formation of Methyl 3-(2-hydroxymethyl)-4-hydroxybenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate involves its reactive functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The hydroxy group can participate in hydrogen bonding, affecting the compound’s interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Yield (%) Key Applications/Notes Reference
Methyl 3-[(cyclohexylacetyl)amino]-4-hydroxybenzoate (4c) C₁₇H₂₂NO₄ Cyclohexylacetyl (3), NH (3) 165 89 Antibiotic activity (synthesized via GP2)
Methyl 3-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-4-hydroxybenzoate (4d) C₁₈H₂₂NO₄ Bicyclic acetyl (3), NH (3) 146 77 Antibiotic activity (synthesized via GP2)
Methyl 4-hydroxy-3-(octadecanoylamino)benzoate (4e) C₂₇H₄₅NO₄ Octadecanoylamino (3) N/R 52 Antibiotic activity (long alkyl chain)
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate C₁₂H₁₄O₄ Cyclopropylmethoxy (3) N/R N/R PDE4 inhibitor intermediate; crystal structure
Methyl 4-hydroxybenzoate (Methylparaben) C₈H₈O₃ Hydroxyl (4) N/R N/R Preservative (antimicrobial)
Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate C₁₃H₁₆ClNO₃ Chloroacetyl (3), ethyl ester (4-methyl) N/R N/R Structural analog with ethyl ester
Key Observations :

Substituent Effects on Physical Properties: Bulky substituents (e.g., bicyclo[2.2.1]hept-2-ylacetyl in 4d) lower melting points (146°C vs. 165°C for 4c), likely due to reduced crystallinity . Long alkyl chains (e.g., octadecanoylamino in 4e) decrease synthetic yield (52%) compared to smaller substituents (77–89%) .

Biological Activity :

  • Compounds 4c , 4d , and 4e exhibit antibiotic activity, suggesting the 4-hydroxybenzoate scaffold is versatile for antimicrobial design .
  • Methylparaben (C₈H₈O₃ ) lacks the chloroacetyl group but shares the 4-hydroxybenzoate core, highlighting the critical role of substituents in antimicrobial efficacy .

Functional Group Comparisons

Chloroacetyl vs. Acetyl Groups :
  • Methyl 3-acetyl-4-hydroxybenzoate (CAS 57009-12-8, similarity 0.94) lacks the chlorine atom, reducing its electron-withdrawing capacity and possibly its reactivity compared to the target compound .
  • The chloroacetyl group in Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate may enhance electrophilicity, facilitating nucleophilic substitutions or covalent binding in biological systems.
Ester Group Variations :

Crystallographic and Spectroscopic Insights

  • Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate exhibits a dihedral angle of 60.3° between the benzene and cyclopropyl rings, influencing molecular packing and solubility .
  • IR and NMR data for analogs 4c–4e confirm structural integrity, with NH and carbonyl stretches (IR) and aromatic proton environments (NMR) consistent with their substituents .

Biological Activity

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate, a derivative of methyl 4-hydroxybenzoate, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a chloroacetyl group, which may enhance its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methyl 4-hydroxybenzoate with chloroacetyl chloride in the presence of a suitable catalyst. The reaction can be represented as follows:

Methyl 4 hydroxybenzoate+Chloroacetyl chlorideCatalystMethyl 3 2 chloroacetyl 4 hydroxybenzoate\text{Methyl 4 hydroxybenzoate}+\text{Chloroacetyl chloride}\xrightarrow{\text{Catalyst}}\text{Methyl 3 2 chloroacetyl 4 hydroxybenzoate}

This method has been optimized for yield and efficiency, utilizing solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction process .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including Mycobacterium tuberculosis. The compound's effectiveness is often measured by its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration required to inhibit bacterial growth.

Compound Bacterial Strain MIC (µg/mL)
This compoundMycobacterium tuberculosis<1

Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines. Notably, studies have reported that these compounds can induce apoptosis in HeLa cells (a cervical cancer cell line), suggesting their potential as anticancer agents .

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition of COX-2 has been particularly noted, making this compound a candidate for further development in anti-inflammatory therapies .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Action : The chloroacetyl group may enhance the lipophilicity of the molecule, facilitating penetration into bacterial cell membranes and disrupting cellular functions.
  • Cytotoxic Effects : The compound may induce apoptosis through the activation of caspase pathways or by generating reactive oxygen species (ROS) within cancer cells.
  • COX Inhibition : By inhibiting COX-2, this compound may reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of this compound against Mycobacterium tuberculosis, with an IC50 value indicating significant potency compared to standard treatments .
  • Cytotoxicity Assessment : In vitro assays conducted on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Research : A recent investigation highlighted the compound's ability to significantly reduce edema in animal models, supporting its use in treating inflammatory conditions .

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueCritical Peaks/FeaturesInterpretation
1H^1H-NMRδ 3.8 (s, 3H, OCH3), δ 4.2 (s, 2H, ClCH2)Confirms methyl ester and chloroacetyl
HRMS[M+H]+^+ = 228.0292Validates molecular formula
FT-IR1720 cm1^{-1} (C=O)Ester functional group

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionDegradation (%) at 7 DaysPrimary Degradants
pH 2, 40°C15%3-Chloroacetic acid
pH 7, 25°C2%None detected
Light exposure22%Oxidized quinone derivatives

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate
Reactant of Route 2
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Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate

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